molecular formula C13H14O3 B14179568 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde CAS No. 872176-88-0

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde

Cat. No.: B14179568
CAS No.: 872176-88-0
M. Wt: 218.25 g/mol
InChI Key: MLCFRLHOMPEQLO-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2,2-dimethyl-2H-1-benzopyran with a formylating agent to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carboxylic acid.

    Reduction: 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-methanol.

    Substitution: Various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar structure but lacks the aldehyde group.

    7-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with different functional groups.

Uniqueness

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

872176-88-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6-methoxy-2,2-dimethylchromene-3-carbaldehyde

InChI

InChI=1S/C13H14O3/c1-13(2)10(8-14)6-9-7-11(15-3)4-5-12(9)16-13/h4-8H,1-3H3

InChI Key

MLCFRLHOMPEQLO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC2=C(O1)C=CC(=C2)OC)C=O)C

Origin of Product

United States

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